3,6-Dibromo-2,4-dichloroquinoline
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Overview
Description
3,6-Dibromo-2,4-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H3Br2Cl2N and a molecular weight of 355.84 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2,4-dichloroquinoline typically involves halogenation reactions. One common method is the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where quinoline is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2,4-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .
Scientific Research Applications
3,6-Dibromo-2,4-dichloroquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,4-dichloroquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms on the quinoline ring can interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-4,5-difluoroquinoline
- 3,6-Dichloro-2,4-dibromoquinoline
- 2,4-Dichloro-3,6-dibromoquinoline
Uniqueness
3,6-Dibromo-2,4-dichloroquinoline is unique due to the specific arrangement of bromine and chlorine atoms on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Biological Activity
3,6-Dibromo-2,4-dichloroquinoline is a halogenated derivative of quinoline, characterized by its unique molecular structure that includes two bromine and two chlorine atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₉H₃Br₂Cl₂N
- Molecular Weight : 355.84 g/mol
- Structural Features : The presence of multiple halogen substituents enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms can modulate the activity of enzymes and other proteins involved in critical metabolic pathways. Research suggests that this compound may inhibit certain enzymes or interfere with DNA synthesis, which is vital for its potential use as an antimicrobial or anticancer agent.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Potential
The compound has shown promise in anticancer research, where it is being evaluated for its ability to induce apoptosis in cancer cells. Its structural characteristics allow it to interact with cancer-related pathways, potentially offering a new avenue for cancer therapy .
Study on Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong inhibitory effects comparable to existing antibiotics .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 16 | Staphylococcus aureus |
32 | Escherichia coli | |
64 | Pseudomonas aeruginosa |
Study on Anticancer Activity
In another study focusing on the anticancer properties, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other halogenated quinolines:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
3,6-Dibromo-4-chloroquinoline | Moderate | High |
2,4-Dichloro-3-bromoquinoline | Low | Moderate |
Properties
Molecular Formula |
C9H3Br2Cl2N |
---|---|
Molecular Weight |
355.84 g/mol |
IUPAC Name |
3,6-dibromo-2,4-dichloroquinoline |
InChI |
InChI=1S/C9H3Br2Cl2N/c10-4-1-2-6-5(3-4)8(12)7(11)9(13)14-6/h1-3H |
InChI Key |
XBFYQQSUISYCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)Br)Cl |
Origin of Product |
United States |
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